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N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide

Physicochemical profiling Kinase inhibitor design logP comparison

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide (CAS 1206990-92-2) is a synthetic small molecule belonging to the diarylurea-picolinamide class, characterized by a central N-phenylurea scaffold bearing a 5-chloro-2-methoxyphenyl group on one terminus and a picolinamide (pyridine-2-carboxamide) moiety on the other. With a molecular formula of C20H17ClN4O3 and a molecular weight of 396.83 g/mol, the compound incorporates structural features common to type II kinase inhibitors—namely a urea hydrogen-bonding pharmacophore and a terminal heteroaromatic carboxamide capable of coordinating the kinase hinge region.

Molecular Formula C20H17ClN4O3
Molecular Weight 396.83
CAS No. 1206990-92-2
Cat. No. B2387986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide
CAS1206990-92-2
Molecular FormulaC20H17ClN4O3
Molecular Weight396.83
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3
InChIInChI=1S/C20H17ClN4O3/c1-28-18-10-9-13(21)12-17(18)25-20(27)24-15-7-3-2-6-14(15)23-19(26)16-8-4-5-11-22-16/h2-12H,1H3,(H,23,26)(H2,24,25,27)
InChIKeyQQAVBNFOGBZGNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(5-Chloro-2-methoxyphenyl)ureido)phenyl)picolinamide (CAS 1206990-92-2): Structural Profile and Procurement Baseline for a Urea-Linked Picolinamide Kinase Probe


N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide (CAS 1206990-92-2) is a synthetic small molecule belonging to the diarylurea-picolinamide class, characterized by a central N-phenylurea scaffold bearing a 5-chloro-2-methoxyphenyl group on one terminus and a picolinamide (pyridine-2-carboxamide) moiety on the other . With a molecular formula of C20H17ClN4O3 and a molecular weight of 396.83 g/mol, the compound incorporates structural features common to type II kinase inhibitors—namely a urea hydrogen-bonding pharmacophore and a terminal heteroaromatic carboxamide capable of coordinating the kinase hinge region [1]. The compound is primarily available through specialty chemical suppliers as a research-grade screening compound, with cataloged purity specifications typically at or above 97% .

Why N-(2-(3-(5-Chloro-2-methoxyphenyl)ureido)phenyl)picolinamide Cannot Be Substituted by Generic Picolinamide-Urea Analogs: Evidence of Substituent-Dependent Activity Cliffs


Interchangeability among picolinamide-urea derivatives is contraindicated by well-established structure–activity relationships (SAR) demonstrating that relatively minor substituent modifications on the terminal phenyl ring produce steep activity cliffs in both kinase inhibition potency and cellular antiproliferative activity [1]. In a systematic series of phenylurea picolinamide derivatives evaluated against the A549 lung cancer cell line and VEGFR-2 kinase, substitution pattern on the terminal aryl ring produced cytotoxicity IC50 values spanning over two orders of magnitude—from 0.02 μM to 6.26 μM—with para-substituted chloro derivatives (e.g., compound 7d) exhibiting markedly higher potency than unsubstituted or meta-substituted congeners [2]. The 5-chloro-2-methoxyphenyl substitution pattern present in CAS 1206990-92-2 is structurally distinct from the 4-chloro-3-trifluoromethylphenyl motif found in sorafenib and its desmethyl metabolite, and from the simpler mono-substituted phenyl variants commonly used as synthetic precursors. Generic substitution with an uncharacterized analog therefore carries a high risk of unrecognized potency loss, altered kinase selectivity profiles, or changes in physicochemical properties that compromise assay reproducibility.

Quantitative Differentiation Evidence for N-(2-(3-(5-Chloro-2-methoxyphenyl)ureido)phenyl)picolinamide Versus Closest Structural Analogs


Predicted Physicochemical Differentiation: Computed logP and Hydrogen Bond Donor/Acceptor Profile of CAS 1206990-92-2 Compared to Sorafenib-Type Diarylureas

The 5-chloro-2-methoxyphenyl substitution pattern in CAS 1206990-92-2 confers a distinct computed lipophilicity profile relative to the 4-chloro-3-trifluoromethylphenyl motif found in sorafenib and N-desmethyl sorafenib [1]. The methoxy group at the ortho position relative to the urea linkage introduces both a hydrogen bond acceptor and a moderate electron-donating effect, whereas the trifluoromethyl group in sorafenib analogs is strongly electron-withdrawing. This difference is predicted to alter the compound's permeability, solubility, and target engagement kinetics. Furthermore, CAS 1206990-92-2 lacks the central phenoxy spacer present in sorafenib (4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide), resulting in a shorter and more conformationally restricted scaffold with one fewer rotatable bond [2].

Physicochemical profiling Kinase inhibitor design logP comparison

Kinase Inhibition Class-Level Evidence: VEGFR-2 and Multi-Kinase Activity of Structurally Related Picolinamide-Urea Derivatives

Although no published kinase inhibition data exist specifically for CAS 1206990-92-2, a closely related series of picolinamide-urea derivatives evaluated by Zeidan et al. (2019) provides class-level quantitative benchmarks for the scaffold's potential activity [1]. In this study, substituted phenylurea picolinamide derivatives demonstrated VEGFR-2 kinase inhibition with the most potent compound (7h, bearing a 4-chlorophenyl urea substituent) achieving an IC50 value of 15 nM against VEGFR-2 [2]. Multi-kinase profiling of compound 7h further revealed enhanced potency toward EGFR, HER-2, c-MET, and MER kinases, indicating that the picolinamide-urea scaffold is capable of engaging multiple kinase targets [3]. The 5-chloro-2-methoxyphenyl substitution present in CAS 1206990-92-2 differs from the 4-chlorophenyl motif of 7h, and based on the reported SAR, variation at this position can modulate both potency and kinase selectivity.

VEGFR-2 inhibition Multi-kinase profiling Anticancer SAR

Scaffold Differentiation: CAS 1206990-92-2 Lacks the Phenoxy Spacer Found in Clinically Advanced Diarylurea Picolinamides, Altering Kinase Binding Geometry

A critical structural distinction between CAS 1206990-92-2 and clinically validated diarylurea picolinamides such as sorafenib and regorafenib is the absence of a central phenoxy spacer between the urea and picolinamide moieties [1]. In sorafenib, the 4-phenoxy linker positions the picolinamide ring to engage the kinase hinge region while the distal 4-chloro-3-trifluoromethylphenyl group occupies the allosteric DFG-out pocket—a binding mode essential for type II kinase inhibition [2]. CAS 1206990-92-2 replaces this extended spacer with a direct ortho-phenylenediamine linkage, resulting in a markedly shorter distance between the urea pharmacophore and the picolinamide hinge-binding motif. This topological difference predicts an altered kinase binding pose and may confer selectivity for kinase targets with shallower allosteric pockets or different conformational preferences .

Scaffold comparison Kinase inhibitor design Type II kinase inhibitor DFG-out conformation

Purity and Availability Benchmarking: Vendor-Supplied Quality Specifications for CAS 1206990-92-2 Against Common Picolinamide-Urea Screening Compounds

CAS 1206990-92-2 is commercially available through multiple compound suppliers with a typical catalog purity specification of 97% as determined by the vendor . This level of purity is suitable for primary screening applications but may require re-purification for quantitative biophysical assays (e.g., SPR, ITC) or in vivo studies. In comparison, well-characterized reference compounds in the picolinamide-urea class such as sorafenib are routinely available at ≥99% purity with full analytical certification (NMR, HPLC, MS) . The absence of a published analytical characterization in the peer-reviewed literature for CAS 1206990-92-2 means that end-users must rely on vendor-provided QC data or perform independent identity and purity verification prior to use in quantitative assays.

Compound procurement Purity specification Screening library Quality control

Recommended Application Scenarios for N-(2-(3-(5-Chloro-2-methoxyphenyl)ureido)phenyl)picolinamide Based on Available Evidence


Kinase Selectivity Panel Screening to Profile the 5-Chloro-2-Methoxyphenyl Urea Pharmacophore in Type II Kinase Inhibition

CAS 1206990-92-2 is best deployed as a chemical probe in broad kinome selectivity panels (e.g., DiscoverX KINOMEscan or similar) to map the target engagement landscape of the 5-chloro-2-methoxyphenyl urea picolinamide scaffold. Because this substitution pattern is distinct from the extensively profiled 4-chloro-3-trifluoromethylphenyl motif of sorafenib and its congeners [1], such screening would generate novel kinome fingerprint data. The compound's shorter urea-to-picolinamide distance (approximately 5–7 Å shorter than sorafenib, as noted in Section 3) predicts a potentially divergent selectivity profile that may include kinases with shallower allosteric pockets .

Structure-Activity Relationship (SAR) Studies Investigating the Contribution of ortho-Methoxy Substitution to Kinase Binding Affinity and Cellular Permeability

The 2-methoxy substituent on the terminal phenyl ring of CAS 1206990-92-2 provides an additional hydrogen bond acceptor and moderate steric bulk ortho to the urea linkage. This compound can serve as a key member of a focused SAR library comparing the effects of ortho, meta, and para substituents on kinase inhibition and cellular activity. Class-level evidence from Zeidan et al. (2019) demonstrates that phenyl ring substitution can modulate VEGFR-2 cytotoxicity over a >300-fold range (0.02 μM to 6.26 μM) [2], making the 5-chloro-2-methoxyphenyl variant a valuable data point for understanding the contribution of ortho-alkoxy groups to the overall pharmacological profile.

Computational Docking and Molecular Dynamics Studies Comparing Compressed vs. Extended Diarylurea-Picolinamide Scaffolds

The unique topology of CAS 1206990-92-2—a direct 1,2-phenylenediamine linkage between urea and picolinamide, lacking the 4-phenoxy spacer of sorafenib-type inhibitors [3]—makes it an ideal test case for computational studies examining how scaffold geometry affects kinase binding pose prediction. Docking studies using the B-Raf DFG-out conformation (PDB: 1UWH) or other type II kinase structures can evaluate whether the compressed scaffold can simultaneously engage both the hinge and allosteric pockets, or whether it preferentially targets a distinct subset of kinase conformations [4].

Reference Compound for Analytical Method Development in Picolinamide-Urea QC Workflows

Given the absence of published analytical characterization data for CAS 1206990-92-2, laboratories procuring this compound can use it as a test analyte for developing HPLC-UV or LC-MS purity methods tailored to urea-linked picolinamide derivatives. The compound's distinct retention characteristics (governed by the 5-chloro-2-methoxyphenyl group's moderate lipophilicity) and its characteristic UV absorbance profile make it suitable as a system suitability standard when establishing analytical workflows for in-house picolinamide-urea compound libraries .

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